Etomoxir

Description

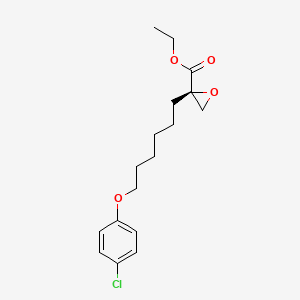

Structure

3D Structure

Properties

IUPAC Name |

ethyl (2R)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23ClO4/c1-2-20-16(19)17(13-22-17)11-5-3-4-6-12-21-15-9-7-14(18)8-10-15/h7-10H,2-6,11-13H2,1H3/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZLOHEOHWICNIL-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CO1)CCCCCCOC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@]1(CO1)CCCCCCOC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801025772 | |

| Record name | Ethyl (+)-(R)-2-(6-(p-chlorophenoxy)hexyl)glycidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801025772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124083-20-1 | |

| Record name | Etomoxir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124083-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etomoxir [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124083201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl (+)-(R)-2-(6-(p-chlorophenoxy)hexyl)glycidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801025772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Oxiranecarboxylic acid, 2-[6-(4-chlorophenoxy)hexyl]-, ethyl ester, (2R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETOMOXIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MSB3DD2XP6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide on the Mechanism of Action of Etomoxir on Carnitine Palmitoyltransferase 1 (CPT1)

Abstract

This technical guide provides a comprehensive examination of the molecular mechanism by which Etomoxir, a potent small molecule, inhibits Carnitine Palmitoyltransferase 1 (CPT1). CPT1 is the pivotal, rate-limiting enzyme in the mitochondrial long-chain fatty acid β-oxidation (FAO) pathway. We will dissect the multi-step process of Etomoxir's action, from its activation as a prodrug to its irreversible, covalent modification of the CPT1 enzyme. Furthermore, this guide addresses the critical nuances of Etomoxir's pharmacology, including the formation of a novel pharmacometabolite and significant concentration-dependent off-target effects that are crucial for researchers in the fields of metabolism, oncology, and drug development to understand. Detailed experimental protocols for assessing CPT1 inhibition are provided to ensure robust and reproducible scientific inquiry.

Introduction: The Central Role of CPT1 in Fatty Acid Oxidation

Mitochondrial fatty acid β-oxidation (FAO) is a fundamental catabolic process that provides cellular energy, particularly in tissues with high energy demands such as the heart, skeletal muscle, and liver.[1] The entry of long-chain fatty acids (LCFAs) into the mitochondrial matrix, where β-oxidation occurs, is a tightly regulated process. The rate-limiting step of this pathway is catalyzed by Carnitine Palmitoyltransferase 1 (CPT1), an integral protein of the outer mitochondrial membrane.[2][3]

CPT1 facilitates the conversion of long-chain fatty acyl-CoAs to their corresponding acylcarnitines, which are then transported across the inner mitochondrial membrane.[4][5] Mammals express three distinct isoforms of this enzyme:

-

CPT1A: The predominant isoform in the liver and other lipogenic tissues.[1]

-

CPT1B: Primarily found in tissues with high oxidative capacity, such as the heart and skeletal muscle.[1][6]

-

CPT1C: Abundant in the brain, where it may serve as a nutrient sensor.[1]

Given its gatekeeper role, CPT1 is a significant target for pharmacological modulation in various metabolic diseases and cancer. Etomoxir is one of the most widely studied irreversible inhibitors of CPT1, used extensively as a tool to probe the physiological and pathophysiological roles of FAO.[4][7]

The Carnitine Shuttle: CPT1's Functional Context

To appreciate the mechanism of Etomoxir, one must first understand the physiological process it disrupts. The transport of LCFAs into the mitochondria is accomplished by the carnitine shuttle, a multi-enzyme system.

-

Activation: LCFAs are first activated to LCFA-CoAs in the cytoplasm by acyl-CoA synthetases.

-

CPT1 Catalysis: On the outer mitochondrial membrane, CPT1 catalyzes the transesterification of the fatty acyl group from coenzyme A to L-carnitine, forming acylcarnitine.[2] This is the committed step for FAO.

-

Translocation: Acylcarnitine is transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT).

-

CPT2 Catalysis: Within the mitochondrial matrix, CPT2 reverses the process, converting acylcarnitine back to acyl-CoA and freeing carnitine.

-

β-Oxidation: The regenerated acyl-CoA is now available for the enzymatic cascade of β-oxidation.

Caption: The Carnitine Shuttle for Long-Chain Fatty Acid Transport.

The Core Mechanism: Irreversible Inhibition of CPT1 by Etomoxir

Etomoxir's inhibitory action is not direct; it functions as a prodrug that requires intracellular activation to exert its effect. The process can be broken down into two critical steps.

Step 1: Bioactivation to Etomoxiryl-CoA

Etomoxir itself does not bind to CPT1. Upon entering the cell, it is recognized as a substrate by the same long-chain acyl-CoA synthetases (ACSL) that activate fatty acids.[1][8] In an ATP-dependent reaction, ACSL attaches a coenzyme A (CoA) moiety to Etomoxir, converting it into the active inhibitor, Etomoxiryl-CoA .[9]

Step 2: Covalent Modification and Irreversible Inhibition

The key to Etomoxir's potent and irreversible action lies in the chemically reactive oxirane (epoxide) ring within its structure. The active Etomoxiryl-CoA molecule then binds to the CPT1 active site. Here, a nucleophilic residue within the enzyme, likely a serine, attacks the electrophilic carbon of the oxirane ring.[1][10] This attack opens the ring and forms a stable, covalent ester bond between the inhibitor and the enzyme.[1][10]

This covalent modification permanently occludes the active site, rendering the CPT1 molecule catalytically inactive. The enzyme is unable to bind its natural substrate, long-chain fatty acyl-CoA, thus effectively and irreversibly shutting down the transport of LCFAs into the mitochondria for oxidation.[7][9]

Caption: Two-step mechanism of Etomoxir's irreversible CPT1 inhibition.

Advanced Pharmacology: Metabolites and Off-Target Effects

While the core mechanism is well-established, recent research has unveiled a more complex pharmacological profile for Etomoxir, which is critical for accurate data interpretation.

Formation of the Etomoxir-Carnitine Pharmacometabolite

Recent studies have demonstrated that before CPT1 is completely inhibited, it can paradoxically process its own inhibitor.[11] CPT1 metabolizes a fraction of Etomoxiryl-CoA into a novel pharmacometabolite, Etomoxir-carnitine .[1][11] This metabolite can then be transported into the mitochondrial matrix and potentially other cellular compartments, where it can exert its own biological effects, including the inhibition of other enzymes like phospholipase A2 and mitochondrial respiration independent of CPT1.[1][11]

Concentration-Dependent Off-Target Effects

The specificity of Etomoxir is highly dependent on the concentration used. While low micromolar concentrations (e.g., <10 µM) are generally sufficient to achieve maximal CPT1 inhibition, higher concentrations, which have been frequently used in literature, are known to produce significant off-target effects.[8][12] Researchers must exercise caution, as these effects can confound experimental results, leading to misattribution of an observed phenotype solely to CPT1 inhibition.

Key Off-Target Effects of Etomoxir:

| Off-Target Effect | Typical Concentration | Consequence | References |

|---|---|---|---|

| CoA Sequestration | >10 µM | The conversion of Etomoxir to Etomoxiryl-CoA consumes cellular CoA pools, disrupting CoA homeostasis and affecting numerous CoA-dependent metabolic pathways. | [13][14][15] |

| Oxidative Stress | >5 µM | Induces the acute production of Reactive Oxygen Species (ROS), leading to severe cellular oxidative stress independent of FAO inhibition. | [12][16] |

| Complex I Inhibition | High µM | Can directly inhibit Complex I of the electron transport chain, impairing mitochondrial respiration through a mechanism unrelated to CPT1. | [16][17] |

| Promiscuous Binding | N/A | Chemoproteomic studies show Etomoxir binds to a wide array of proteins involved in fatty acid transport and metabolism in mitochondria, peroxisomes, and the cytoplasm, challenging its perceived specificity. |[10][18] |

Experimental Protocols for Assessing Etomoxir's Action

Validating the effect of Etomoxir in an experimental system is paramount. The following are standard methodologies used to quantify CPT1 inhibition and its downstream metabolic consequences.

Protocol 1: In Vitro CPT1 Activity Assay (Radiometric)

This assay directly measures the catalytic activity of CPT1 in isolated mitochondria or tissue homogenates.

Principle: Measures the rate of conversion of L-[³H]carnitine and palmitoyl-CoA to [³H]palmitoylcarnitine. The product is separated from the unreacted substrate, and its radioactivity is quantified.

Step-by-Step Methodology:

-

Prepare Reaction Buffer: Prepare a buffer containing 75 mM KCl, 50 mM MOPS, 1 mM EGTA, 2 mM KCN, and 1 mg/mL BSA (fatty acid-free), pH 7.4.

-

Sample Preparation: Isolate mitochondria or prepare tissue homogenates (e.g., from liver or heart) and determine protein concentration. Keep samples on ice.

-

Inhibitor Pre-incubation: Aliquot mitochondrial samples (e.g., 50 µg protein) into reaction tubes. Add Etomoxir at various concentrations (e.g., 1 nM to 100 µM) or vehicle (DMSO) and pre-incubate for 10-15 minutes at 37°C.

-

Initiate Reaction: Start the reaction by adding a substrate mix containing L-[³H]carnitine (e.g., 500 µM, ~1 µCi) and palmitoyl-CoA (e.g., 100 µM) to the reaction buffer.

-

Incubation: Incubate for a defined period (e.g., 5-10 minutes) at 37°C in a shaking water bath. Ensure the reaction is in the linear range.

-

Stop Reaction: Terminate the reaction by adding ice-cold 1 M HCl.

-

Product Extraction: Extract the radiolabeled [³H]palmitoylcarnitine product by adding an organic solvent like butanol, vortexing, and centrifuging to separate the phases.

-

Quantification: Transfer an aliquot of the organic (upper) phase to a scintillation vial, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate CPT1 activity (nmol/min/mg protein) and plot the percent inhibition versus Etomoxir concentration to determine the IC50 value.

Protocol 2: Cellular Fatty Acid Oxidation Measurement (Seahorse XF Analyzer)

This method assesses the impact of Etomoxir on FAO in live, intact cells by measuring their oxygen consumption rate (OCR).

Principle: The Seahorse XF Analyzer measures real-time OCR. By providing long-chain fatty acids as the primary fuel source, the decrease in OCR following Etomoxir treatment can be attributed to the inhibition of FAO.

Step-by-Step Methodology:

-

Cell Seeding: Seed cells (e.g., 20,000 cells/well) in a Seahorse XF culture plate and allow them to adhere overnight.

-

Substrate-Limited Medium: The next day, replace the growth medium with a substrate-limited medium (e.g., containing only minimal glucose and glutamine) for ~1 hour before the assay.

-

Fatty Acid Substrate: Prepare a fatty acid substrate solution by conjugating palmitate to BSA (e.g., 200 µM Palmitate-BSA).

-

Assay Setup: Load the Seahorse cartridge with compounds for injection.

-

Port A: Vehicle or Etomoxir (e.g., 10 µM final concentration).

-

Port B, C, D: Mitochondrial stress test compounds (e.g., Oligomycin, FCCP, Rotenone/Antimycin A) if desired.

-

-

Run Assay: Place the culture plate in the Seahorse XF Analyzer. Begin by measuring the basal OCR.

-

Inject Substrate: Inject the palmitate-BSA substrate and measure the resulting increase in OCR, which reflects the rate of FAO.

-

Inject Inhibitor: Inject Etomoxir and monitor the subsequent decrease in OCR. The magnitude of this decrease represents the portion of respiration fueled by long-chain FAO.

-

Data Analysis: Analyze the OCR data using Seahorse software. The Etomoxir-sensitive OCR is a direct measure of CPT1-dependent FAO.

Sources

- 1. Etomoxir: an old dog with new tricks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel role of FATP1 in mitochondrial fatty acid oxidation in skeletal muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CPT1A-mediated Fat Oxidation, Mechanisms, and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. Fatty acid beta oxidation | Abcam [abcam.com]

- 6. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]

- 7. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 8. Functional analysis of molecular and pharmacological modulators of mitochondrial fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular mechanisms of etomoxir-induced toxicity [repository.lib.ncsu.edu]

- 10. researchgate.net [researchgate.net]

- 11. Etomoxir-carnitine, a novel pharmaco-metabolite of etomoxir, inhibits phospholipases A2 and mitochondrial respiration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Etomoxir inhibits macrophage polarization by disrupting CoA homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Etomoxir Inhibits Macrophage Polarization by Disrupting CoA Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Etomoxir repurposed as a promiscuous fatty acid mimetic chemoproteomic probe - PMC [pmc.ncbi.nlm.nih.gov]

Etomoxir: An In-Depth Technical Guide to its Role as an Irreversible Inhibitor of Fatty Acid Oxidation

Abstract

This technical guide provides a comprehensive overview of Etomoxir, a potent and irreversible inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in mitochondrial fatty acid β-oxidation (FAO). Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanism of Etomoxir, its chemical properties, and its profound impact on cellular metabolism. We will explore detailed, field-proven experimental protocols for assessing its efficacy and cellular effects, discuss its influence on key signaling pathways, and provide a critical perspective on its application in research, including its known off-target effects. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep and applicable understanding of Etomoxir as a powerful research tool.

Introduction: The Central Role of Fatty Acid Oxidation and its Gatekeeper, CPT1

Mitochondrial fatty acid β-oxidation is a fundamental catabolic process that provides a significant source of cellular energy, particularly in high-energy-demand tissues such as the heart, skeletal muscle, and liver. This pathway is responsible for the breakdown of long-chain fatty acids into acetyl-CoA, which subsequently enters the tricarboxylic acid (TCA) cycle to generate ATP. The entry of long-chain fatty acids into the mitochondrial matrix is a tightly regulated and critical step, governed by the carnitine shuttle system.

The gatekeeper of this pathway is Carnitine Palmitoyltransferase 1 (CPT1), an enzyme located on the outer mitochondrial membrane. CPT1 catalyzes the conversion of long-chain acyl-CoAs to acylcarnitines, which are then transported across the inner mitochondrial membrane. Three isoforms of CPT1 have been identified with distinct tissue distributions and regulatory properties:

-

CPT1A: Predominantly found in the liver, kidney, and pancreas.

-

CPT1B: Primarily expressed in muscle tissues, including the heart and skeletal muscle.

-

CPT1C: Mainly located in the brain, where it is thought to have a role in nutrient sensing.

The pivotal role of CPT1 as the rate-limiting enzyme makes it an attractive target for pharmacological intervention in various pathological conditions characterized by dysregulated fatty acid metabolism, including metabolic disorders, cardiovascular diseases, and cancer.

Etomoxir: Mechanism of Irreversible CPT1 Inhibition

Etomoxir, chemically known as (R)-(+)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylic acid ethyl ester, is a well-established and potent irreversible inhibitor of CPT1. Its inhibitory action is not direct; Etomoxir is a pro-drug that requires intracellular activation.

Bioactivation and Covalent Modification

The inhibitory mechanism of Etomoxir involves a two-step process:

-

Conversion to Etomoxiryl-CoA: Within the cell, Etomoxir is converted to its active form, Etomoxiryl-CoA, by long-chain acyl-CoA synthetases.

-

Irreversible Inhibition of CPT1: Etomoxiryl-CoA then binds to the active site of CPT1. The reactive oxirane ring of Etomoxiryl-CoA forms a covalent bond with a critical amino acid residue in the enzyme's active site, leading to its irreversible inactivation.

This irreversible binding effectively shuts down the transport of long-chain fatty acids into the mitochondria, leading to a significant reduction in fatty acid oxidation.

Chemical Properties of Etomoxir

| Property | Value |

| Molecular Formula | C₁₇H₂₃ClO₄ |

| Molecular Weight | 326.82 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and ethanol |

Visualizing the Mechanism: Fatty Acid Oxidation and Etomoxir's Point of Intervention

To better understand the role of Etomoxir, the following diagram illustrates the fatty acid oxidation pathway and the precise point of inhibition by Etomoxir.

Caption: Fatty acid oxidation pathway and Etomoxir's inhibitory action on CPT1.

Experimental Protocols for Assessing Etomoxir's Effects

The following protocols provide detailed, step-by-step methodologies for evaluating the impact of Etomoxir on cellular metabolism and function.

Measuring Fatty Acid Oxidation using a Seahorse XF Analyzer

The Seahorse XF Analyzer provides a real-time measurement of cellular metabolism by monitoring the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration.

Principle: This assay measures the cell's ability to oxidize long-chain fatty acids. Etomoxir is used to specifically inhibit CPT1-dependent FAO, and the resulting decrease in OCR is a direct measure of the contribution of FAO to total mitochondrial respiration.

Step-by-Step Methodology:

-

Cell Seeding:

-

Seed cells in a Seahorse XF96 or XF24 cell culture microplate at a pre-determined optimal density.

-

Allow cells to adhere and grow overnight in a standard CO₂ incubator at 37°C.

-

-

Assay Medium Preparation:

-

On the day of the assay, prepare the assay medium (e.g., XF Base Medium) supplemented with L-carnitine (typically 0.5 mM) and a long-chain fatty acid substrate, such as palmitate conjugated to BSA (e.g., 150 µM).

-

-

Plate Incubation:

-

Wash the cells with the prepared assay medium and then add the final volume of assay medium to each well.

-

Incubate the plate at 37°C in a non-CO₂ incubator for 45-60 minutes to allow for temperature and pH equilibration.

-

-

Instrument Setup and Calibration:

-

Calibrate the Seahorse XF Analyzer with the provided calibration solution.

-

Prepare the injector ports of the sensor cartridge with the compounds to be injected during the assay. A typical injection strategy includes:

-

Port A: Vehicle control or Etomoxir (e.g., 4 µM final concentration).

-

Port B: Oligomycin (to inhibit ATP synthase and measure ATP-linked respiration).

-

Port C: FCCP (a mitochondrial uncoupler to measure maximal respiration).

-

Port D: Rotenone/Antimycin A (to inhibit Complex I and III and measure non-mitochondrial respiration).

-

-

-

Data Acquisition and Analysis:

-

Load the cell plate into the Seahorse XF Analyzer and initiate the assay.

-

The instrument will measure OCR and ECAR (extracellular acidification rate) before and after each injection.

-

Analyze the data to determine the effect of Etomoxir on basal and maximal respiration fueled by fatty acids. The difference in OCR before and after Etomoxir injection represents the rate of FAO.[1]

-

Cell Viability Assessment using the MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Methodology:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of approximately 3,000-5,000 cells per well in 100 µL of culture medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Etomoxir Treatment:

-

Prepare a range of Etomoxir concentrations (e.g., 0, 25, 50, 100, 200 µM) in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Etomoxir.

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Impact on Cellular Signaling Pathways

The inhibition of FAO by Etomoxir can have significant downstream effects on key cellular signaling pathways that regulate metabolism and cellular homeostasis.

AMP-Activated Protein Kinase (AMPK) Signaling

AMPK is a crucial energy sensor that is activated in response to an increase in the AMP/ATP ratio, indicating a state of low cellular energy. Inhibition of FAO by Etomoxir can lead to a decrease in ATP production, thereby activating AMPK.

Experimental Workflow for Assessing AMPK Activation:

Caption: Workflow for assessing AMPK activation following Etomoxir treatment.

Activated AMPK can then phosphorylate downstream targets to switch on catabolic pathways that generate ATP while switching off anabolic pathways that consume ATP.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism. Etomoxir has been shown to modulate PPAR activity. Some studies suggest that Etomoxir can act as a direct ligand for PPARα, leading to the upregulation of genes involved in fatty acid catabolism.[2] Conversely, other studies have shown that in certain cell types, Etomoxir treatment can lead to a downregulation of PPARα signaling, potentially through the generation of reactive oxygen species (ROS).[3][4]

Logical Relationship of Etomoxir and PPAR Signaling:

Caption: Dual effects of Etomoxir on PPAR signaling pathways.

Critical Considerations and Off-Target Effects

While Etomoxir is a powerful tool for studying FAO, it is crucial for researchers to be aware of its limitations and potential off-target effects, particularly at higher concentrations.

Isoform Selectivity

Etomoxir is a non-isoform-selective inhibitor of CPT1, meaning it inhibits CPT1A, CPT1B, and to a lesser extent, CPT1C.[5] This lack of selectivity should be considered when interpreting data from tissues or cells expressing multiple isoforms.

Concentration-Dependent Off-Target Effects

At concentrations significantly higher than its IC₅₀ for CPT1, Etomoxir has been reported to have off-target effects, including:

-

Inhibition of the electron transport chain: High concentrations of Etomoxir can inhibit Complex I of the mitochondrial respiratory chain.[6]

-

Disruption of Coenzyme A homeostasis: The conversion of Etomoxir to Etomoxiryl-CoA can deplete the cellular pool of free Coenzyme A, affecting other CoA-dependent metabolic pathways.[7]

-

Induction of oxidative stress: Some studies have reported that Etomoxir can induce the production of reactive oxygen species (ROS).[4]

It is therefore imperative to use the lowest effective concentration of Etomoxir to ensure specific inhibition of CPT1 and to perform appropriate control experiments to rule out off-target effects. Biochemical assays have determined that Etomoxir acts as a potent inhibitor of CPT1 with half-maximal inhibitory concentrations in the nanomolar range (IC₅₀ = 10 – 700 nM).[8]

Conclusion

Etomoxir remains an invaluable tool for researchers investigating the role of fatty acid oxidation in health and disease. Its potent and irreversible inhibition of CPT1 allows for the precise dissection of FAO-dependent cellular processes. However, a thorough understanding of its mechanism of action, coupled with careful experimental design that accounts for its potential off-target effects, is essential for generating robust and reliable data. This guide provides the foundational knowledge and practical protocols to empower researchers to effectively and responsibly utilize Etomoxir in their scientific endeavors.

References

-

Agilent Technologies. (n.d.). Seahorse XF Cell Mito Stress Test Kit. Retrieved from [Link]

- Divakaruni, A. S., Hsieh, W. Y., Minarrieta, L., Duong, T. N., Kim, H. J., Desharnais, L., ... & Andreyev, A. Y. (2018). Etomoxir inhibits macrophage polarization by disrupting CoA homeostasis. Cell metabolism, 28(3), 490-503.

- Holubarsch, C. J., Rohrbach, M., Karrasch, M., Boehm, E., Polonski, L., Ponikowski, P., & Rhein, S. (2007). A double-blind randomized multicentre clinical trial to evaluate the efficacy and safety of two doses of etomoxir in comparison with placebo in patients with moderate congestive heart failure: the ERGO (etomoxir for the recovery of glucose oxidation) study. Clinical science, 113(4), 205-212.

- Le, F., & Lodhi, I. J. (2022). Etomoxir: an old dog with new tricks. Journal of Biological Chemistry, 298(3).

- McGarry, J. D., & Foster, D. W. (1978). The metabolism of carnitine, and its clinical significance. The American journal of medicine, 64(4), 624-630.

- Raftos, J. E., Whillier, S., & Kuchel, P. W. (2010).

- Schlaepfer, I. R., & Joshi, M. (2020). CPT1A-mediated fat oxidation, mechanisms, and therapeutic potential. Endocrinology, 161(2), bqaa001.

- Tan, Z., Xie, N., Banerjee, S., Cui, H., Fu, M., Thannickal, V. J., & Liu, G. (2020). The role of carnitine palmitoyltransferase 1 (CPT1) in immunity and its implication for cancer therapy. Expert opinion on therapeutic targets, 24(8), 735-746.

- Thupari, J. N., Pinn, M. L., & Wolfgang, M. J. (2010). Etomoxir-induced PPARα-modulated enzymes protect during acute renal failure. American Journal of Physiology-Renal Physiology, 298(4), F667-F677.

- Yao, C. H., Liu, G. Y., Yang, C., & Romero, R. (2018).

-

Agilent Technologies. (n.d.). Seahorse XF Palmitate Oxidation Stress Test Kit User Manual. Retrieved from [Link]

- Divakaruni, A. S., Rogers, G. W., & Murphy, A. N. (2021). Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria. STAR protocols, 2(3), 100650.

- Cabrero, A., Laguna, J. C., & Vázquez-Carrera, M. (2003). PPARα down-regulation by etomoxir in C2C12 skeletal muscle cells is dependent on ROS production. American Journal of Physiology-Endocrinology and Metabolism, 284(3), E565-E572.

- Laguna, J. C., Alegret, M., & Vázquez-Carrera, M. (2002). Effects of etomoxir on the expression of PPARα, ACO, M-CPT-I, MCAD, and UCP-3 mRNA in C2C12 skeletal muscle cells.

- Raftopulos, N. L., Sin-Chan, P., & Dirks, P. B. (2022). Etomoxir repurposed as a promiscuous fatty acid mimetic chemoproteomic probe. Cell Chemical Biology, 29(8), 1281-1293.

- Schlaepfer, I. R., Rider, L., Rodrigues, L. U., Gijón, M. A., Pac, C. T., Romero, L., ... & Cramer, S. D. (2014). Lipid catabolism inhibition sensitizes prostate cancer cells to antiandrogen blockade. Molecular cancer therapeutics, 13(10), 2373-2381.

- Tabe, Y., Saitoh, K., Yang, H., Kadia, T., Borthakur, G., Pemmaraju, N., ... & Andreeff, M. (2017). Bone marrow adipocytes facilitate fatty acid oxidation activating AMPK and a transcriptional network supporting survival of acute monocytic leukemia cells. Cancer research, 77(7), 1453-1464.

- Angelini, L., D'Amico, D., & Pirozzi, F. (2022). Evaluation of long-chain fatty acid respiration in neonatal mouse cardiomyocytes using SeaHorse instrument. STAR protocols, 3(2), 101358.

- Divakaruni, A. S., & Jastroch, M. (2019). Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer. STAR protocols, 1(1), 100001.

- Yao, C. H., & Gu, W. (2018).

- Yao, C. H., Liu, G. Y., Yang, C., & Romero, R. (2018).

- Emanuelli, G., Zoccarato, A., Papadopoulos, A., & Shah, A. M. (2020). Summary of protocols for Seahorse analyzer.

- van der Leij, F. R., Huijkman, N. C., Boomsma, C., Kuipers, J. R., & Bartelds, B. (2009). Etomoxir-induced partial carnitine palmitoyltransferase-I (CPT-I) inhibition in vivo does not alter cardiac long-chain fatty acid uptake and oxidation rates. Biochemical Journal, 419(2), 447-455.

- Schlaepfer, I. R., Glodé, L. M., & Cramer, S. D. (2015). Inhibition of lipid oxidation increases glucose metabolism and enhances 2-deoxy-2-[18F] fluoro-d-glucose uptake in prostate cancer mouse xenografts. Molecular imaging and biology, 17(5), 656-664.

- Portilla, D., Chander, M., & Li, S. (2000). Etomoxir-induced PPARalpha-modulated enzymes protect during acute renal failure. American Journal of Physiology-Renal Physiology, 278(4), F667-F677.

- Raftopulos, N. L., Sin-Chan, P., & Dirks, P. B. (2024). Etomoxir repurposed as a promiscuous fatty acid mimetic chemoproteomic probe. Cell Chemical Biology, 31(8), 1281-1293.

Sources

- 1. hpst.cz [hpst.cz]

- 2. journals.physiology.org [journals.physiology.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Etomoxir: an old dog with new tricks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]

- 7. Etomoxir inhibits macrophage polarization by disrupting CoA homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Etomoxir actions on regulatory and memory T cells are independent of Cpt1a-mediated fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Genesis of a Metabolic Modulator

An In-Depth Technical Guide to the Discovery and Chemical Synthesis of Etomoxir

Etomoxir, chemically known as rac-Ethyl 2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate, is a potent and irreversible inhibitor of carnitine palmitoyltransferase-1 (CPT-1).[1][2][3] This enzyme serves as the rate-limiting gatekeeper for the entry of long-chain fatty acids into the mitochondria for β-oxidation (FAO), the primary energy production pathway in tissues like the heart and skeletal muscle. The discovery of Etomoxir was rooted in a compelling therapeutic hypothesis: by inhibiting FAO, cellular metabolism could be shifted towards glucose oxidation. This concept held significant promise for treating metabolic disorders, particularly type 2 diabetes and congestive heart failure (CHF), where myocardial metabolism is often dysregulated.[1][4]

Developed initially in the 1980s by the German firm Byk Gulden Lomberg Chemische Fabrik GmbH for type 2 diabetes, its potential in CHF later garnered significant attention.[1] While early clinical trials showed promising improvements in cardiac function, the development was ultimately halted due to concerns about hepatotoxicity.[1][5][6][7] Despite its stalled clinical journey, Etomoxir has found an enduring role as an indispensable chemical probe in research, enabling scientists to explore the intricate roles of fatty acid metabolism in a vast array of physiological and pathological processes, including cancer, immunology, and neurodegenerative diseases.[1][8][9] This guide provides a detailed exploration of its discovery rationale, enantioselective chemical synthesis, and the nuanced understanding of its mechanism of action.

Part 1: The Scientific Rationale for CPT-1 Inhibition

The Carnitine Shuttle: A Critical Metabolic Gateway

To appreciate the design of Etomoxir, one must first understand its target: the carnitine shuttle system. Long-chain fatty acids are activated to their acyl-CoA esters in the cytoplasm but cannot directly cross the inner mitochondrial membrane. CPT-1, located on the outer mitochondrial membrane, facilitates their transport by converting long-chain acyl-CoAs into acylcarnitines.[4][9] These acylcarnitines are then transported across the inner membrane by the carnitine-acylcarnitine translocase (CACT). Once inside the mitochondrial matrix, CPT-2 reverses the process, regenerating the acyl-CoA for β-oxidation. By inhibiting CPT-1, Etomoxir effectively blocks the entire pathway at its committed step.

Caption: Mechanism of CPT-1 inhibition by Etomoxir within the carnitine shuttle.

The Therapeutic Hypothesis: A Metabolic Shift

In the failing heart, energy metabolism is inefficiently skewed towards relying almost exclusively on fatty acids, which consumes more oxygen per ATP molecule produced compared to glucose. The therapeutic rationale was that by blocking FAO with a CPT-1 inhibitor, the heart would be forced to switch to the more oxygen-efficient pathway of glucose oxidation.[4][5] This metabolic remodeling was hypothesized to improve cardiac efficiency and function. An initial pilot study in patients with chronic heart failure showed that Etomoxir treatment significantly increased the left ventricular ejection fraction and cardiac output during exercise, lending strong support to this hypothesis.[6] However, the larger, randomized ERGO trial was terminated prematurely when a small number of patients developed unacceptably high levels of liver transaminases, a sign of liver damage.[1][5]

Part 2: The Chemical Synthesis of Enantiomerically Pure (R)-Etomoxir

A critical aspect of Etomoxir's biology is its stereochemistry. Only the (R)-(+)-enantiomer possesses the ability to inhibit CPT-1; the (S)-(-)-enantiomer is inactive.[1][10] Therefore, an efficient, enantioselective synthesis is paramount for producing the biologically relevant molecule. The route developed by Scott and Golding represents an elegant and concise approach.[10][11]

Retrosynthetic Analysis

The synthesis disconnects the Etomoxir molecule at the C-C bond adjacent to the oxirane ring and the ether linkage, identifying three key building blocks: a 4-chlorophenoxy side chain, a six-carbon linker, and a chiral epoxy ester headgroup. The key challenge is the stereoselective construction of the trisubstituted epoxide.

Step-by-Step Synthesis Protocol (Scott & Golding Method)

This synthesis achieves the target molecule in four main stages from the prepared side-chain bromide.

1. Preparation of the Alkylating Agent: 1-Bromo-6-(4-chlorophenoxy)hexane

-

Objective: To construct the lipophilic side chain that anchors the molecule.

-

Methodology: 4-chlorophenol is reacted with a large excess of 1,6-dibromohexane under basic conditions (e.g., NaOH) with a phase-transfer catalyst (e.g., Bu₄N⁺HSO₄⁻). The excess dibromoalkane minimizes the formation of the symmetrical diether byproduct.

-

Causality: The phenoxide, being a soft nucleophile, readily displaces one of the bromides via an Sₙ2 reaction. Using a phase-transfer catalyst is essential to bring the aqueous phenoxide into the organic phase where the dibromohexane resides.

2. Alkylation of Methallyl Alcohol

-

Objective: To couple the side chain with a precursor for the chiral epoxide.

-

Methodology: Methallyl alcohol is treated with two equivalents of n-butyllithium (n-BuLi) in the presence of tetramethylethylenediamine (TMEDA). This generates the dianion of methallyl alcohol. This dianion is then reacted with 1-bromo-6-(4-chlorophenoxy)hexane at low temperature (-78 °C), followed by warming to room temperature.

-

Causality: The first equivalent of n-BuLi deprotonates the hydroxyl group, while the second, stronger base in the presence of the chelating agent TMEDA, deprotonates one of the vinylic methyl protons to form a nucleophilic allylic anion. This dianion strategy ensures that alkylation occurs specifically at the carbon, rather than the oxygen.

3. Sharpless Asymmetric Epoxidation

-

Objective: To introduce the chiral center with high enantiomeric excess (ee), forming the key oxirane ring.

-

Methodology: The allylic alcohol product from the previous step is subjected to Sharpless epoxidation conditions. This involves using a catalytic amount of titanium(IV) isopropoxide [Ti(OⁱPr)₄], a stoichiometric chiral ligand such as L-(+)-diethyl tartrate (L-(+)-DET), and tert-butyl hydroperoxide (t-BuOOH) as the oxidant in the presence of molecular sieves.

-

Causality: The titanium catalyst, coordinated to the chiral tartrate ligand, forms a chiral complex. The substrate's allylic alcohol coordinates to this complex, directing the peroxide to deliver the oxygen atom to one specific face of the double bond. The choice of L-(+)-DET reliably produces the epoxide with the desired (R)-configuration for the adjacent carbon, which becomes the chiral center of Etomoxir.

4. Oxidation and Esterification

-

Objective: To convert the primary alcohol of the epoxy alcohol into the final ethyl ester.

-

Methodology: The epoxy alcohol is first oxidized to the corresponding carboxylic acid using a ruthenium(III) chloride (RuCl₃) catalyst with sodium periodate (NaIO₄) as the stoichiometric oxidant. The resulting carboxylic acid is then esterified without purification by reacting it with ethyl iodide (EtI) in the presence of a base like potassium bicarbonate (KHCO₃) in DMF.

-

Causality: The RuCl₃/NaIO₄ system is a powerful oxidizing agent capable of converting primary alcohols directly to carboxylic acids. The subsequent esterification is a standard Sₙ2 reaction where the carboxylate anion displaces the iodide from ethyl iodide.

Caption: Workflow for the enantioselective synthesis of (R)-Etomoxir.

Quantitative Data Summary

| Step | Key Reagents | Product | Reported Yield | Reference |

| Alkylation | Methallyl alcohol, n-BuLi, TMEDA, Side-chain bromide | 2-[6-(4-Chlorophenoxy)hex-1-en-2-yl]methanol | 72% | [10][11] |

| Epoxidation | Ti(OⁱPr)₄, L-(+)-DET, t-BuOOH | (R)-{2-[6-(4-Chlorophenoxy)hexyl]oxiranyl}methanol | 80% | [10][11] |

| Oxidation & Esterification | RuCl₃, NaIO₄, EtI, KHCO₃ | (R)-Etomoxir | 63% | [10] |

Part 3: Mechanism of Action Revisited

From Prodrug to Irreversible Inhibitor

Etomoxir itself is a prodrug. Upon entering the cell, it is activated by cellular acyl-CoA synthetases (ACSs), which convert it into its active form, (R)-(+)-etomoxiryl-CoA.[1][12] This CoA ester is the species that directly interacts with CPT-1. It acts as a substrate mimic, binding to the enzyme's active site. The strained oxirane (epoxide) ring is a key feature; it is an electrophilic warhead that covalently modifies a nucleophilic residue in the CPT-1 active site, believed to be a histidine.[10] This alkylation event results in the irreversible inhibition of the enzyme.

Caption: Activation of Etomoxir and its irreversible inhibition of CPT-1.

Beyond CPT-1: Off-Target Effects and Promiscuity

While Etomoxir is a potent CPT-1 inhibitor, a crucial insight for researchers is that its specificity is highly concentration-dependent. At the low micromolar concentrations required to inhibit CPT-1, its action is relatively specific.[9][13] However, at higher concentrations (often >100 µM) frequently used in cell culture experiments, significant off-target effects emerge. These include the inhibition of Complex I of the mitochondrial electron transport chain and a general disruption of cellular coenzyme A homeostasis.[1][13][14]

More recent and sophisticated chemoproteomic studies have revealed that Etomoxir is far more promiscuous than previously thought.[15][16] By using clickable chemical probes, researchers have shown that Etomoxir binds to a large array of proteins involved in fatty acid transport and metabolism in the cytoplasm, peroxisomes, and mitochondria, not just CPT-1.[15][16] Furthermore, it has been discovered that CPT-1 can metabolize Etomoxir into a novel pharmaco-metabolite, Etomoxir-carnitine, which has its own distinct biological activities, including the inhibition of phospholipases A₂ and mitochondrial respiration independent of CPT-1.[4][17][18]

These findings are critical for the scientific community, as they necessitate a careful re-evaluation of studies that have used high concentrations of Etomoxir with the assumption that its effects are solely due to CPT-1 inhibition.

Conclusion: A Dual Legacy as a Failed Drug and a Vital Research Tool

The story of Etomoxir is a compelling case study in drug development and chemical biology. Born from a sound therapeutic rationale, its clinical promise was ultimately curtailed by toxicity. Yet, its failure as a therapeutic agent for heart failure did not diminish its value. Etomoxir has been reborn as a powerful, albeit complex, tool for basic research. Its well-defined synthesis provides access to an enantiomerically pure metabolic modulator, while its potent, irreversible mechanism of action allows for the definitive interrogation of fatty acid oxidation.

For researchers and drug development professionals, the key takeaway is the importance of nuance. Understanding the enantioselective synthesis, the prodrug activation mechanism, and, crucially, the concentration-dependent promiscuity of Etomoxir is essential for rigorous experimental design and the accurate interpretation of its profound biological effects. It stands as a reminder that even the most well-characterized inhibitors can hold surprising complexities, offering new avenues for discovery.

References

- 1. Etomoxir - Wikipedia [en.wikipedia.org]

- 2. selleckchem.com [selleckchem.com]

- 3. etomoxir | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Etomoxir: an old dog with new tricks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A double-blind randomized multicentre clinical trial to evaluate the efficacy and safety of two doses of etomoxir in comparison with placebo in patients with moderate congestive heart failure: the ERGO (etomoxir for the recovery of glucose oxidation) study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. First clinical trial with etomoxir in patients with chronic congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. EP3562482A1 - Variants of 2-[6-(4-chlorophenoxy)hexyl]-oxirane-2-carboxylic acid for use in the treatment, prevention and/or amelioration of brain diseases - Google Patents [patents.google.com]

- 9. Etomoxir actions on regulatory and memory T cells are independent of Cpt1a-mediated fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Etomoxir-CoA | CPT1A Inhibitor | For Research Use [benchchem.com]

- 13. Etomoxir inhibits macrophage polarization by disrupting CoA homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Etomoxir repurposed as a promiscuous fatty acid mimetic chemoproteomic probe - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 17. Etomoxir-carnitine, a novel pharmaco-metabolite of etomoxir, inhibits phospholipases A2 and mitochondrial respiration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Etomoxir's role in cellular fatty acid metabolism

An In-depth Technical Guide to Etomoxir's Role in Cellular Fatty Acid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Etomoxir is a potent and irreversible inhibitor of Carnitine Palmitoyltransferase 1 (CPT-1), the rate-limiting enzyme in mitochondrial fatty acid β-oxidation (FAO). By preventing the transport of long-chain fatty acids into the mitochondrial matrix, Etomoxir effectively shuts down this critical metabolic pathway. This action induces a profound metabolic shift, forcing cells to rely on alternative energy sources like glucose and glutamine. While its clinical development for heart failure was halted, Etomoxir remains an indispensable tool in metabolic research. This guide provides an in-depth analysis of its mechanism of action, detailed protocols for its use in key experimental assays, a discussion of its limitations and off-target effects, and its context within the broader landscape of metabolic modulators.

The Central Role of Fatty Acid Oxidation (FAO)

Cellular metabolism is a dynamic network of pathways that convert nutrients into energy and the building blocks for cellular growth. At the heart of this network lies the mitochondrion, the primary site of ATP production through oxidative phosphorylation. Fatty acids, particularly long-chain fatty acids, are a highly efficient energy source, yielding significantly more ATP per carbon atom than glucose. The catabolism of these fatty acids occurs through mitochondrial β-oxidation (FAO), a cyclical process that sequentially shortens the fatty acyl chain, generating Acetyl-CoA, NADH, and FADH2. These products then fuel the Krebs cycle and the electron transport chain, driving robust ATP synthesis.

The entry of long-chain fatty acids into the mitochondrial matrix is the key regulatory checkpoint of FAO. This process is mediated by the carnitine shuttle system, which is essential because the inner mitochondrial membrane is impermeable to long-chain acyl-CoAs.

Mechanism of Action: Etomoxir's Irreversible Inhibition of CPT-1

Etomoxir itself is a prodrug. Inside the cell, it is converted to its active form, Etomoxiryl-CoA. This active metabolite serves as a potent, covalent inhibitor of Carnitine Palmitoyltransferase 1 (CPT-1).

The Carnitine Shuttle consists of three key components:

-

CPT-1: Located on the outer mitochondrial membrane, it catalyzes the conversion of long-chain acyl-CoAs to acylcarnitines. There are three main isoforms: CPT-1A (liver), CPT-1B (muscle), and CPT-1C (brain).

-

Carnitine-Acylcarnitine Translocase (CACT): An antiporter in the inner mitochondrial membrane that transports acylcarnitines into the matrix in exchange for free carnitine.

-

CPT-2: Located on the inner mitochondrial membrane, it converts the imported acylcarnitines back to acyl-CoAs, which can then enter the β-oxidation spiral.

Etomoxiryl-CoA binds to the catalytic site of CPT-1, forming a covalent, irreversible bond. This action effectively blocks the initial and rate-limiting step of the carnitine shuttle, preventing long-chain fatty acids from reaching the mitochondrial matrix and undergoing β-oxidation.

Caption: Etomoxir inhibits CPT-1, blocking fatty acid entry into mitochondria.

The Metabolic Ripple Effect of CPT-1 Inhibition

Inhibiting CPT-1 with Etomoxir does not simply halt one pathway; it causes a systemic shift in cellular metabolism.

-

Shutdown of Long-Chain FAO: The most immediate effect is the cessation of ATP production derived from long-chain fatty acids.

-

Increased Glycolysis: To compensate for the energy deficit, cells upregulate glucose metabolism. This phenomenon, known as the Randle Cycle or glucose-fatty acid cycle, describes the reciprocal relationship between glucose and fatty acid oxidation. By inhibiting FAO, Etomoxir forces a reliance on glycolysis for Acetyl-CoA production.

-

Altered Redox State: The reduction in FADH2 and NADH produced from β-oxidation can alter the mitochondrial NAD+/NADH and FAD/FADH2 ratios, impacting other metabolic processes that are sensitive to the cellular redox state.

Caption: Etomoxir blocks FAO, leading to a compensatory increase in glycolysis.

Research Applications & Methodologies

Etomoxir is a cornerstone tool for investigating the role of FAO in various physiological and pathological states, including cancer, immunology, and cardiovascular disease.

Quantitative Data: Etomoxir Potency

The inhibitory concentration (IC50) of Etomoxir varies by CPT-1 isoform and species. It is crucial to select concentrations that are sufficient for CPT-1 inhibition while avoiding off-target effects.

| Parameter | CPT-1A (human, liver) | CPT-1B (human, muscle) | CPT-1C (human, brain) | Off-Target Effects |

| Typical IC50 | ~30 nM | ~3 µM | ~6 µM | > 50 µM |

| Recommended In Vitro Concentration | 5 - 50 µM | 5 - 50 µM | 5 - 50 µM | Use lowest effective dose |

Note: While isoform-specific IC50 values differ, a concentration of 5-50 µM is often used in cell culture to ensure complete inhibition of CPT-1 activity, especially when the dominant isoform is not known. However, researchers should perform a dose-response curve to determine the optimal concentration for their specific cell type and experimental conditions.

Key Experimental Protocol: Measuring FAO with a Seahorse XF Analyzer

The Seahorse XF Analyzer is a standard platform for assessing cellular metabolism by measuring the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR). The "Mito Fuel Flex Test" or a custom FAO-focused assay can quantify a cell's reliance on fatty acids.

Objective: To measure the rate of FAO by quantifying the decrease in OCR after the specific inhibition of CPT-1 by Etomoxir.

Methodology:

-

Cell Seeding: Plate cells on a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

-

Assay Media Preparation: The day of the assay, wash cells and replace the growth medium with a substrate-limited medium (e.g., DMEM base with no glucose, glutamine, or pyruvate).

-

Substrate Addition: Supplement the assay medium with the fatty acid of interest. A common choice is Palmitate conjugated to bovine serum albumin (BSA) at a final concentration of 100-200 µM. Also, add low concentrations of glucose (e.g., 1 mM) and glutamine (e.g., 0.5 mM) to maintain cell health.

-

Seahorse XF Analyzer Setup: Hydrate the sensor cartridge. Load the injection ports of the cartridge with the compounds:

-

Port A: Etomoxir (e.g., 40 µM final concentration)

-

Port B: UK5099 (Mitochondrial Pyruvate Carrier inhibitor, to measure non-glucose OCR)

-

Port C: BPTES (Glutaminase inhibitor, to measure non-glutamine OCR)

-

Port D: Antimycin A & Rotenone (Complex III and I inhibitors, to shut down mitochondrial respiration and measure non-mitochondrial OCR).

-

-

Running the Assay: Calibrate the instrument and place the cell plate inside. The assay protocol will consist of cycles of mixing, waiting, and measuring to establish a basal OCR, followed by the sequential injection of the inhibitors.

-

Data Analysis: The OCR value before Etomoxir injection represents the total mitochondrial respiration from all substrates. The decrease in OCR immediately following the Etomoxir injection represents the portion of respiration fueled by long-chain FAO.

Caption: Workflow for measuring fatty acid oxidation using a Seahorse XF Analyzer.

Off-Target Effects and Critical Limitations

While highly effective, Etomoxir is not without its limitations, which researchers must consider for proper data interpretation.

-

Inhibition of the Acyl-CoA Synthetase Family: At high concentrations, Etomoxir can inhibit enzymes that utilize Coenzyme A, which can have broader metabolic consequences.

-

Mitochondrial Uncoupling: Several studies have reported that at concentrations significantly above those needed for CPT-1 inhibition (e.g., >100 µM), Etomoxir can induce mitochondrial toxicity and uncouple the electron transport chain, leading to an artificial increase in OCR that is not related to substrate oxidation.

-

Irreversibility: The covalent binding to CPT-1 means its effects are long-lasting and cannot be washed out, which may not be suitable for all experimental designs.

Best Practices for Mitigating Limitations:

-

Dose-Response: Always perform a dose-response curve to identify the minimal concentration of Etomoxir required for maximal FAO inhibition in your specific cell model.

-

Use Appropriate Controls: A vehicle control (e.g., DMSO) is mandatory. Genetic controls, such as cells with CPT1A knockdown or knockout, can be used to validate that the observed metabolic effects are indeed CPT-1 dependent.

-

Confirm with Orthogonal Methods: Validate findings using a different method, such as a radiolabeled FAO assay (measuring the production of ³H₂O from [³H]palmitate).

The Evolution Beyond Etomoxir

The limitations of Etomoxir, particularly its off-target effects and the toxicity observed in clinical trials, spurred the development of newer, more specific CPT-1 inhibitors. Compounds like Perhexiline and ST1326 offer improved specificity and different mechanisms of action, and they are valuable tools for researchers seeking to avoid the confounding factors associated with Etomoxir.

Conclusion: A Foundational Tool in Metabolic Research

Despite the development of newer inhibitors, Etomoxir remains a fundamental and widely used tool for probing the function of fatty acid oxidation. Its potent and well-characterized mechanism of action provides a reliable method for inducing a rapid and robust metabolic switch. When used with appropriate controls and at carefully titrated concentrations, Etomoxir is an invaluable asset for dissecting the intricate role of FAO in health and disease, enabling researchers to uncover novel therapeutic targets and deepen our understanding of cellular bioenergetics.

References

-

Title: The mechanism of the irreversible inhibition of carnitine palmitoyltransferase I by 2-tetradecylglycidyl-CoA is a covalent binding to the active site. Source: Journal of Biological Chemistry URL: [Link]

-

Title: Etomoxir: a new approach to the treatment of diabetes mellitus. Source: Clinical and Experimental Pharmacology and Physiology URL: [Link]

-

Title: A small-molecule inhibitor of CPT1A suppresses fatty acid oxidation and tumor growth of hematopoietic cancers. Source: Molecular Cancer Therapeutics URL: [Link]

-

Title: The CPT1a inhibitor etomoxir induces severe oxidative stress at commonly used concentrations in vitro. Source: Scientific Reports URL: [Link]

-

Title: CPT1A-mediated fatty acid oxidation promotes colorectal cancer cell metastasis by suppressing anoikis. Source: Oncogenesis URL: [Link]

Etomoxir: A Technical Guide to its Impact on Cellular Signaling Pathways

Introduction: Beyond a Simple Metabolic Inhibitor

Etomoxir, an irreversible inhibitor of carnitine palmitoyltransferase 1 (CPT1), has long been a staple in metabolic research, primarily utilized to dissect the roles of fatty acid oxidation (FAO) in various physiological and pathological contexts.[1][2] CPT1 is the rate-limiting enzyme for the transport of long-chain fatty acids into the mitochondria for β-oxidation.[3] Etomoxir's mechanism of action involves its conversion to Etomoxir-CoA, which then covalently modifies CPT1, leading to its irreversible inhibition.[3] While its role in blocking FAO is well-established, a growing body of evidence reveals that the downstream consequences of this metabolic shift extend far beyond simple energy substrate switching, profoundly impacting a multitude of cellular signaling pathways.

This technical guide provides an in-depth exploration of Etomoxir's effects on key signaling cascades, offering researchers, scientists, and drug development professionals a comprehensive understanding of its molecular intricacies. We will delve into the causality behind its influence on cellular signaling, discuss critical experimental considerations, and provide detailed protocols for investigating these effects. Of paramount importance is the acknowledgment of Etomoxir's concentration-dependent off-target effects, a crucial factor for accurate experimental design and data interpretation.[4][5][6][7][8]

Core Mechanism of Action and Immediate Metabolic Consequences

Etomoxir's primary and most well-understood function is the inhibition of CPT1, which exists in three isoforms: CPT1A (liver), CPT1B (muscle and heart), and CPT1C (brain).[3] By blocking CPT1, Etomoxir effectively halts the entry of long-chain fatty acids into the mitochondrial matrix, thereby inhibiting their oxidation. This leads to several immediate and predictable metabolic shifts within the cell.

Metabolic Reprogramming:

-

Inhibition of Fatty Acid Oxidation (FAO): The most direct consequence is a significant reduction in the rate of β-oxidation.[9][10]

-

Increased Glycolysis: To compensate for the reduced energy production from FAO, cells often upregulate glycolysis.[11]

-

Lipid Accumulation: The blockage of FAO leads to an accumulation of fatty acids and lipid droplets in the cytoplasm.[9][12]

-

Altered ATP and NADPH Levels: Inhibition of FAO can lead to a decrease in cellular ATP and NADPH levels, particularly in cells highly dependent on this metabolic pathway.[9][10]

The following diagram illustrates the primary site of Etomoxir's action.

Caption: Etomoxir's primary mechanism of action.

Impact on Key Cellular Signaling Pathways

The metabolic perturbations induced by Etomoxir are not isolated events. They trigger a cascade of downstream effects on critical signaling networks that regulate cell growth, proliferation, survival, and stress responses.

AMP-Activated Protein Kinase (AMPK) Signaling

AMPK is a master regulator of cellular energy homeostasis, activated in response to an increase in the AMP:ATP ratio, a hallmark of energy stress.

-

Activation Mechanism: By inhibiting FAO and consequently reducing ATP production, Etomoxir can lead to an increased AMP:ATP ratio, thereby activating AMPK.[11][13] Some studies have shown that Etomoxir treatment leads to the phosphorylation of LKB1, an upstream kinase of AMPK.[11]

-

Downstream Effects: Activated AMPK initiates a signaling cascade aimed at restoring energy balance. This includes:

-

Inhibition of Anabolic Pathways: AMPK phosphorylates and inhibits key enzymes involved in anabolic processes like protein synthesis (via mTORC1 inhibition) and fatty acid synthesis.

-

Stimulation of Catabolic Pathways: AMPK promotes catabolic processes such as glucose uptake and glycolysis to generate ATP.

-

Caption: Etomoxir-induced activation of the AMPK signaling pathway.

mTOR Signaling Pathway

The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism. It exists in two distinct complexes, mTORC1 and mTORC2.

-

mTORC1 Inhibition: Etomoxir can indirectly inhibit mTORC1 signaling. This is often a consequence of AMPK activation, as AMPK can phosphorylate and inhibit components of the mTORC1 pathway.

-

Impact on Lipid Metabolism: Studies have shown that mTOR inhibitors can downregulate the expression of CPT1A.[12] Conversely, treatment with Etomoxir has been shown to mimic the effects of mTOR inhibitors by causing an accumulation of lipid droplets, suggesting a feedback loop between mTOR signaling and FAO.[12]

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism, particularly lipid and glucose homeostasis.

-

PPARγ Upregulation: Research in bladder cancer cells has demonstrated that Etomoxir treatment leads to a significant upregulation of PPARγ expression at both the mRNA and protein levels.[9][14]

-

Cell Cycle Arrest: The upregulation of PPARγ has been linked to the induction of cell cycle arrest at the G0/G1 phase, suggesting a role for this pathway in Etomoxir's anti-proliferative effects.[9][14] This effect could be reversed by a PPARγ antagonist.[14]

Caption: Etomoxir's impact on the PPARγ signaling pathway.

Apoptotic and Cell Death Pathways

Etomoxir has been shown to induce apoptosis in various cancer cell lines, and this effect is often concentration-dependent.[11]

-

Induction of Oxidative Stress: Several studies have reported that Etomoxir can induce oxidative stress, characterized by an increase in reactive oxygen species (ROS) and a decrease in reduced glutathione (GSH).[6][11][15] This oxidative stress can damage cellular components and trigger apoptotic pathways.

-

Caspase Activation: The apoptotic process induced by Etomoxir is often caspase-dependent.[11] Caspase-3, a key executioner caspase, is frequently activated in response to Etomoxir treatment.[16]

-

Mitochondrial Involvement: The accumulation of lipids due to CPT1A inhibition may contribute to mitochondrial apoptosis.[17]

-

Sensitization to Other Apoptotic Stimuli: At sub-lethal concentrations, Etomoxir can sensitize cancer cells to apoptosis induced by other anti-cancer agents, such as arsenic trioxide and ABT-737.[11][18]

Experimental Protocols

To investigate the impact of Etomoxir on cellular signaling, a combination of metabolic and molecular biology techniques is required. The following are detailed protocols for key experiments.

Protocol 1: Assessment of Cellular Respiration using Seahorse XF Analyzer

This protocol allows for the real-time measurement of oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and extracellular acidification rate (ECAR), an indicator of glycolysis.

Materials:

-

Seahorse XFp/XFe96/XFe24 Analyzer

-

Seahorse XF Cell Culture Microplates

-

Calibrant Solution

-

Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

-

Etomoxir stock solution

-

Oligomycin, FCCP, Rotenone/Antimycin A

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.

-

Drug Treatment: On the day of the assay, replace the culture medium with assay medium containing the desired concentration of Etomoxir or vehicle control. Incubate for the desired treatment time (e.g., 1-4 hours) in a non-CO2 incubator at 37°C.

-

Cartridge Hydration: Hydrate the sensor cartridge with Calibrant Solution overnight at 37°C in a non-CO2 incubator.

-

Assay Execution:

-

Load the hydrated sensor cartridge with the mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in the appropriate ports.

-

Place the cell plate in the Seahorse XF Analyzer and initiate the calibration and assay protocol.

-

-

Data Analysis: Analyze the OCR and ECAR data to determine parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[19]

Protocol 2: Western Blotting for Signaling Protein Phosphorylation

This protocol is used to detect changes in the phosphorylation status of key signaling proteins, which is indicative of their activation or inhibition.

Materials:

-

Cells treated with Etomoxir or vehicle control

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-AMPK, anti-AMPK, anti-phospho-p38, anti-p38)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.

-

Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 3: Measurement of Intracellular ROS

This protocol uses a fluorescent probe to measure the levels of reactive oxygen species within cells.

Materials:

-

Cells treated with Etomoxir or vehicle control

-

2',7'-dichlorodihydrofluorescein diacetate (DCFDA) or other suitable ROS indicator

-

Flow cytometer or fluorescence plate reader

Procedure:

-

Cell Treatment: Treat cells with Etomoxir or vehicle control for the desired time.

-

Probe Loading: Incubate the cells with the ROS indicator (e.g., DCFDA) according to the manufacturer's instructions.

-

Measurement:

-

Flow Cytometry: Harvest the cells and analyze the fluorescence intensity on a flow cytometer.

-

Plate Reader: Measure the fluorescence intensity directly in the cell culture plate.

-

-

Data Analysis: Compare the fluorescence intensity of the Etomoxir-treated cells to the control cells.

Quantitative Data Summary

| Parameter | Cell Type | Etomoxir Concentration | Effect | Reference |

| Cell Viability | Bladder Cancer Cells | 75-150 µM | Dose-dependent inhibition | [9] |

| ATP Levels | Glioblastoma Cells | Not specified | Markedly reduced | [10] |

| NADPH Levels | Glioblastoma Cells | Not specified | Reduced | [10] |

| PPARγ Expression | Bladder Cancer Cells | 150 µM | Strong up-regulation | [9] |

| ROS Production | T-cells | >5 µM | Acute increase | [6] |

| Mitochondrial Respiration | BT549 Cells | 200 µM | 65% decrease in basal respiration | [5] |

Critical Considerations and Off-Target Effects

A crucial aspect of working with Etomoxir is understanding its concentration-dependent off-target effects. While low micromolar concentrations (typically <10 µM) are generally considered specific for CPT1 inhibition, higher concentrations have been shown to exert effects independent of FAO blockade.[4][20]

-

Inhibition of Complex I: High concentrations of Etomoxir (e.g., 200 µM) can directly inhibit Complex I of the electron transport chain, confounding the interpretation of respiratory data.[5]

-

Disruption of CoA Homeostasis: Etomoxir can deplete the intracellular pool of free Coenzyme A (CoA), which has broad implications for cellular metabolism.[7][21]

-

Induction of Severe Oxidative Stress: Concentrations exceeding 5 µM can induce significant oxidative stress in T-cells, independent of CPT1a inhibition.[6][8]

Therefore, it is imperative to carefully titrate Etomoxir concentrations and, where possible, validate findings using genetic approaches such as siRNA or CRISPR-mediated knockout of CPT1.

Conclusion

Etomoxir is a powerful tool for investigating the role of fatty acid oxidation in cellular physiology. However, its impact extends far beyond simple metabolic inhibition, triggering complex and interconnected changes in cellular signaling pathways. A thorough understanding of its effects on AMPK, mTOR, PPAR, and apoptotic signaling, coupled with careful experimental design that accounts for its off-target effects, is essential for leveraging this compound to its full potential in research and drug development. By moving beyond a one-dimensional view of Etomoxir as a mere FAO inhibitor, we can unlock a deeper understanding of the intricate interplay between cellular metabolism and signaling.

References

-

Fatty acid oxidation inhibitor etomoxir suppresses tumor progression and induces cell cycle arrest via PPARγ-mediated pathway in bladder cancer - Portland Press. (n.d.). Portland Press. Retrieved January 2, 2026, from [Link]

-

Raud, B., Roy, D. G., Divakaruni, A. S., Tarasenko, T. N., Franke, R., Ma, E. H., Samborska, B., Hsieh, W. Y., Wong, A. H., Stüve, P., Arnold-Schrauf, C., Guderian, M., Lochner, M., Rampertaap, S., Romito, K., Monsale, J., Brönstrup, M., Bensinger, S. J., Murphy, A. N., … Berod, L. (2018). Etomoxir actions on regulatory and memory T cells are independent of Cpt1a-mediated fatty acid oxidation. Cell Metabolism, 28(3), 504-515.e7. [Link]

-

Vesela, A., & Wilcox, J. A. (2024). Etomoxir: an old dog with new tricks. Journal of Lipid Research, 65(9), 100612. [Link]

-

Yao, C. H., Liu, G. Y., Wang, R., & Patti, G. J. (2018). Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation. PLOS Biology, 16(3), e2003782. [Link]

-

Divakaruni, A. S., Hsieh, W. Y., Minarrieta, L., Duong, T. N., Kim, K. K. H., Desharnais, L., Pok, P. O., Camera, D. M., Cocco, T., Miyamoto, S., Young, S. M. H., Tobin, A. B., Murphy, A. N., & Bensinger, S. J. (2018). Etomoxir Inhibits Macrophage Polarization by Disrupting CoA Homeostasis. Cell Metabolism, 28(3), 490-503.e7. [Link]

-

Yao, C. H., Liu, G. Y., Wang, R., & Patti, G. J. (2018). Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation. PLOS Biology, 16(3), e2003782. [Link]

-

Yao, C. H., Liu, G. Y., Wang, R., & Patti, G. J. (2018). Figure 1: Etomoxir (EX) inhibits most of fatty acid oxidation (FAO) at a 10 μM... ResearchGate. Retrieved January 2, 2026, from [Link]

-

Liu, Q., Wang, S., Wang, S., Li, C., Li, Q., Li, Y., & Zhang, Y. (2022). Reversing metabolic reprogramming by CPT1 inhibition with etomoxir promotes cardiomyocyte proliferation and heart regeneration via DUSP1 ADP-ribosylation-mediated p38 MAPK phosphorylation. Pharmacological Research, 183, 106363. [Link]

-

Sanchez-Gurmaches, J., & Hung, C. M. (2014). Apoptotic Efficacy of Etomoxir in Human Acute Myeloid Leukemia Cells. Cooperation with Arsenic Trioxide and Glycolytic Inhibitors, and Regulation by Oxidative Stress and Protein Kinase Activities. PLOS ONE, 9(12), e115250. [Link]

-

Wang, L., Chen, Y., Li, Z., & Wang, Y. (2016). Molecular regulation of apoptotic machinery and lipid metabolism by mTORC1/mTORC2 dual inhibitors in preclinical models of HER2+/PIK3CAmut breast cancer. Oncotarget, 7(44), 71739–71752. [Link]

-

Nakajima, Y., Ota, A., Kida, Y., & Osumi, T. (2025). Etomoxir suppresses the expression of PPARγ2 and inhibits the thermogenic gene induction of brown adipocytes through pathways other than β-oxidation inhibition. Journal of Biochemistry, 177(3), 203–212. [Link]

-

Lee, J. H., Kim, J. H., Kim, M. S., & Kim, Y. J. (2022). Etomoxir, a carnitine palmitoyltransferase 1 inhibitor, combined with temozolomide reduces stemness and invasiveness in patient-derived glioblastoma tumorspheres. Cancer Cell International, 22(1), 332. [Link]

-

Samudio, I., Harmancey, R., Fiegl, M., Kantarjian, H., Konopleva, M., & Andreeff, M. (2010). Pharmacologic inhibition of fatty acid oxidation sensitizes human leukemia cells to apoptosis induction. The Journal of Clinical Investigation, 120(1), 142–156. [Link]

-

Pike, L. S., Smift, A. L., Croteau, N. J., Ferrick, D. A., & Wu, M. (2011). Inhibition of fatty acid oxidation by etomoxir impairs NADPH production and increases reactive oxygen species resulting in ATP depletion and cell death in human glioblastoma cells. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1807(6), 726–734. [Link]

-